(R)-1-Tosyloxy-2,3-propanediol chemical properties
(R)-1-Tosyloxy-2,3-propanediol chemical properties
An In-Depth Technical Guide to (R)-1-Tosyloxy-2,3-propanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-Tosyloxy-2,3-propanediol is a high-value chiral building block essential in modern organic and medicinal chemistry. Its stereochemically defined structure and the presence of a highly reactive tosylate group make it an indispensable intermediate for the asymmetric synthesis of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, reactivity, applications, and handling protocols, with a particular focus on its pivotal role in the development of cardiovascular drugs.
Identified by its CAS number 41274-09-3, this compound is most notable as a key precursor for the synthesis of chiral aryloxypropanolamines.[1] This structural motif forms the core of the vast majority of beta-adrenergic blockers (β-blockers), a critical class of medications for managing cardiovascular diseases such as hypertension, angina, and cardiac arrhythmias.[2][3] The stereochemistry of these drugs is paramount, as different enantiomers often exhibit vastly different pharmacological activities and safety profiles. The use of enantiomerically pure starting materials like (R)-1-Tosyloxy-2,3-propanediol is therefore crucial for producing single-enantiomer drugs with improved therapeutic indices.[4]
Chemical and Physical Properties
(R)-1-Tosyloxy-2,3-propanediol is a white solid at room temperature.[5] Its key identifiers and physical properties are summarized in the tables below for easy reference.
Chemical Identity
| Identifier | Value |
| IUPAC Name | (2R)-2,3-dihydroxypropyl 4-methylbenzenesulfonate |
| Synonyms | (R)-Glycerol 1-(p-toluenesulfonate), (R)-(-)-Glycerol-alpha-monotosylate[6] |
| CAS Number | 41274-09-3[1][5][6][7][8][9][10] |
| Molecular Formula | C₁₀H₁₄O₅S[5][6][7][10] |
| Molecular Weight | 246.28 g/mol [6][7][8] |
| MDL Number | MFCD00270084[7][10] |
| Structure |
|
Physical Properties
| Property | Value | Source |
| Appearance | White Solid | [5] |
| Melting Point | 54-59 °C | [5][6] |
| Boiling Point | 463 °C at 760 mmHg | [5][6] |
| Density | 1.351 g/cm³ | [5][6] |
| Refractive Index | 1.559 | [5] |
| LogP | 1.13430 | [6] |
Spectroscopic Characterization
While specific spectra for this compound are not publicly available in all databases, the expected NMR signals can be predicted based on its structure.
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¹H NMR: The spectrum would feature distinct signals corresponding to the tosyl and propanediol moieties. Aromatic protons on the p-toluenesulfonyl group would appear as two doublets in the range of δ 7.0-8.0 ppm. The methyl group of the tosylate would present as a singlet around δ 2.4 ppm. The protons of the propanediol backbone (CH₂-O-Ts, CH-OH, and CH₂-OH) would appear as a series of multiplets between δ 3.5-4.2 ppm, along with signals for the two hydroxyl protons.
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¹³C NMR: The ¹³C NMR spectrum would show four signals for the aromatic carbons of the tosyl group (between δ 125-145 ppm) and a signal for the methyl carbon around δ 21 ppm. The three carbons of the propanediol backbone would be observed in the region of δ 60-75 ppm, with the carbon atom directly attached to the electron-withdrawing tosyloxy group (C1) being the most downfield shifted.
Chemical Reactivity and Applications
The primary utility of (R)-1-Tosyloxy-2,3-propanediol stems from the p-toluenesulfonate (tosylate) group, which is an excellent leaving group. This facilitates nucleophilic substitution reactions at the C1 position, allowing for the stereospecific introduction of various functionalities.
Core Application: Synthesis of Beta-Blockers
The most significant application is in the synthesis of enantiomerically pure (S)-β-blockers.[2] The synthesis typically proceeds via a two-step sequence involving the formation of a chiral epoxide intermediate.
-
Formation of an Aryl Ether: A phenol (ArOH) is deprotonated with a base (e.g., NaOH, NaH) to form a phenoxide. This nucleophile then attacks the C1 position of (R)-1-Tosyloxy-2,3-propanediol, displacing the tosylate group to form a glycerol ether derivative.
-
Epoxidation and Amine Ring-Opening: The resulting intermediate undergoes an intramolecular Williamson ether synthesis. The C2 hydroxyl group is deprotonated by the base, and the resulting alkoxide displaces the leaving group (formed from the C1 position) to yield a chiral (R)-glycidyl ether. This epoxide is then opened by a primary amine (e.g., isopropylamine) to yield the final (S)-aryloxypropanolamine beta-blocker. This reaction pathway ensures the correct stereochemistry required for pharmacological activity.[11]
References
- 1. nbinno.com [nbinno.com]
- 2. WO1987003583A1 - Synthesis of aryloxypropanolamines and arylethanolamines - Google Patents [patents.google.com]
- 3. jmedchem.com [jmedchem.com]
- 4. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. (R)-Glycerol 1-(p-toluenesulfonate) | CAS#:41274-09-3 | Chemsrc [chemsrc.com]
- 7. 41274-09-3 | (R)-2,3-Dihydroxypropyl 4-methylbenzenesulfonate | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 8. CAS # 41274-09-3, (R)-Glycerol 1-(p-toluenesulfonate), (R)-1-Tosyloxy-2,3-propanediol - chemBlink [ww.chemblink.com]
- 9. (R)-1-Tosyloxy-2,3-propanediol41274-09-3,Purity98%_Alfa Chemistry111 [molbase.com]
- 10. a2bchem.com [a2bchem.com]
- 11. Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

